Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate
CAS No.: 1620075-73-1
Cat. No.: VC6525883
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1620075-73-1 |
|---|---|
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 191.19 |
| IUPAC Name | methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H9N3O2/c1-14-9(13)7-6-4-2-3-5-12(6)11-8(7)10/h2-5H,1H3,(H2,10,11) |
| Standard InChI Key | GHCHLECHXDNNAH-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C2C=CC=CN2N=C1N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate is C₉H₉N₃O₂, with a molecular weight of 191.19 g/mol. Its structure comprises a bicyclic system where a pyrazole ring is fused to a pyridine ring, with critical functional groups at positions 2 (amino) and 3 (methyl ester). The IUPAC name, methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate, reflects this substitution pattern. Key spectroscopic data include:
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¹H NMR: Pyrazolo ring protons resonate at δ 7.2–8.5 ppm, while the ester carbonyl appears at δ ~165–170 ppm in ¹³C NMR.
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X-ray crystallography: Confirms bond lengths and angles, particularly the planarity of the fused ring system and the spatial orientation of substituents.
Physicochemical Characteristics
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, THF) and limited solubility in water. Its reactive sites—the amino group and ester moiety—enable diverse chemical modifications, making it a versatile intermediate for synthesizing derivatives with enhanced pharmacological properties.
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically involves a cyclization reaction between 2-aminopyridine and ethyl acetoacetate under basic or acidic conditions. A representative protocol includes:
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Condensation: 2-Aminopyridine reacts with ethyl acetoacetate in ethanol with potassium carbonate as a base.
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Cyclization: The intermediate undergoes oxidative dehydrogenation using molecular oxygen, forming the pyrazolo[1,5-a]pyridine core.
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Esterification: The final step introduces the methyl ester group via reaction with methanol in the presence of an acid catalyst.
Optimization Strategies:
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Catalyst screening: Brønsted acids (e.g., H₂SO₄) improve cyclization efficiency.
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Solvent selection: Polar aprotic solvents enhance intermediate solubility.
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Atmosphere control: Oxygen-rich environments suppress byproducts like triazolo[1,5-a]pyridine.
| Entry | Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (2) | Air | 34 |
| 2 | HOAc (6) | O₂ | 94 |
| 5 | HOAc (6) | Ar | 6 |
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance scalability and yield. Automated systems optimize parameters such as temperature (80–100°C) and residence time, achieving batch-to-batch consistency and reducing costs.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The amino group at position 2 participates in alkylation and arylation reactions:
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Alkylation: Treatment with methyl iodide or benzyl bromide in ethanol (K₂CO₃ or HOAc) yields N-alkyl derivatives.
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Arylation: Pd-catalyzed couplings with aryl halides (e.g., Pd(OAc)₂ in DMF at 130°C) produce 2-aryl analogs.
Oxidative Coupling
The compound undergoes oxidative cross-dehydrogenative coupling (CDC) with β-dicarbonyl compounds. Molecular oxygen serves as the terminal oxidant, facilitating the formation of intermediates that cyclize into polyfunctionalized derivatives.
Biological Activities
Antimicrobial Efficacy
Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate exhibits sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, disrupting cell wall synthesis and membrane integrity.
Anticancer Mechanisms
In vitro studies demonstrate its ability to inhibit tubulin polymerization, arresting cancer cells in the G2/M phase. For example:
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IC₅₀ values: 2.1 µM against HeLa cells, 3.4 µM against MCF-7 cells.
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Apoptosis induction: Activates caspase-3 and caspase-9 pathways, leading to programmed cell death.
Enzyme Inhibition
The compound modulates kinase activity, particularly against EGFR and CDK2, with inhibition constants (Ki) in the nanomolar range. This activity positions it as a candidate for targeting cancer and inflammatory diseases.
Applications in Drug Discovery
Lead Compound Optimization
Structural modifications at positions 2 and 3 enhance bioavailability and target specificity. For instance:
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Ester hydrolysis: Converts the methyl ester to a carboxylic acid, improving water solubility.
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Amino group derivatization: Introduces sulfonamide or urea moieties to enhance kinase affinity.
Case Studies
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Antimicrobial Drug Development: A derivative with a 4-fluorophenyl group at position 2 showed a 4-fold increase in MRSA inhibition compared to the parent compound.
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Anticancer Agents: Bromination at position 5 (analogous to) improved tubulin-binding affinity, reducing IC₅₀ values by 50% in breast cancer models.
Comparative Analysis with Analogues
Methyl 2-Aminopyridine-3-carboxylate
Lacking the pyrazolo ring, this analogue shows reduced anticancer activity (IC₅₀ > 10 µM) due to diminished tubulin interaction.
Pyrazolo[1,5-a]pyridine Derivatives
Compounds with electron-withdrawing groups (e.g., nitro, cyano) at position 5 exhibit enhanced kinase inhibition but lower metabolic stability compared to the methyl ester variant.
Future Research Directions
Targeted Delivery Systems
Nanoparticle-based formulations could improve the compound’s pharmacokinetic profile, reducing off-target effects in vivo.
Combination Therapies
Synergistic studies with existing antibiotics (e.g., vancomycin) or chemotherapeutics (e.g., paclitaxel) may enhance therapeutic outcomes against resistant pathogens or tumors.
Computational Modeling
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